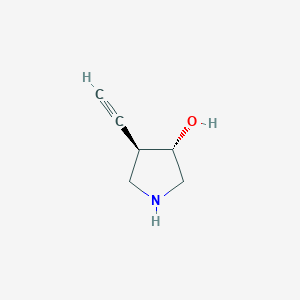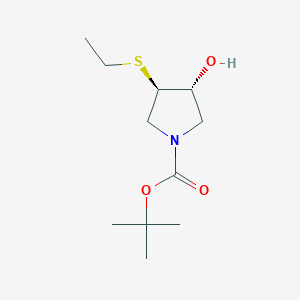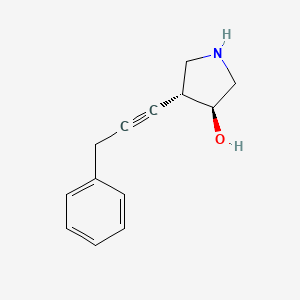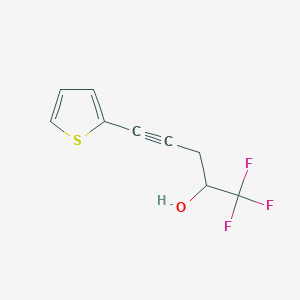![molecular formula C9H19NO B1485745 trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol CAS No. 2165952-90-7](/img/structure/B1485745.png)
trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol, also known as trans-2-MBAC, is a cyclic secondary amine alcohol that is widely used in scientific research. This compound is a derivative of cyclobutanone and is widely used in various synthetic applications, such as the synthesis of chiral molecules and the synthesis of nitroxide radicals. Trans-2-MBAC is also used in various biochemical and physiological research studies due to its ability to interact with certain biological systems. In
Aplicaciones Científicas De Investigación
Synthesis and Application in Obesity Treatment
A key application of compounds related to trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol is in the synthesis of sibutramine, a medication used for obesity treatment. The synthesis involves key steps such as tandem Grignard–reduction reactions and conversions of specific nitriles and cyclobutanecarbonitrile derivatives (Jeffery et al., 1996).
Development of Cyclobutane-based Amino Acids
Research has been conducted on the synthesis of free and protected 2-amino-1,3-diols incorporating the cyclobutane ring. These compounds have a threoninol substructure and are synthesized through the addition of methylmagnesium bromide to cyclobutanone derivatives (Pérez-Fernández et al., 2008).
Cancer Imaging and Diagnosis
Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a derivative, is used in PET imaging for visualizing prostate cancer. It involves the study of the transport mechanism in cancer cells and the intracellular fate of the compound, highlighting its role in cancer diagnosis and imaging (Okudaira et al., 2011).
Conformational Studies of Amino Acids
Cyclobutyl-containing rigid analogues of threonine have been synthesized to study the spatial orientation of functional groups in amino acids. This research provides insights into the structural aspects of amino acids and their analogues (Feskov et al., 2017).
Role in Peptide Folding
Studies on cyclobutane beta-amino acid oligomers, such as the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, have shown a preference for folding into well-defined 12-helical conformations. This has implications for understanding peptide folding and stability (Fernandes et al., 2010).
Synthesis of Cyclobutane Derivatives
Research on cyclobutane diamines explores their potential as sterically constrained building blocks for drug discovery. The synthesis methods developed for these compounds have applications in medicinal chemistry (Radchenko et al., 2010).
Biomedical Applications
Cyclobutane-containing scaffolds have been synthesized for potential use as surfactants, gelators, and metal cation ligands in biomedical applications. These compounds feature a cyclobutane ring, making them suitable for various biomedical purposes (Illa et al., 2019).
Propiedades
IUPAC Name |
(1R,2R)-2-(3-methylbutylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)5-6-10-8-3-4-9(8)11/h7-11H,3-6H2,1-2H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQANCUXCFCYOPL-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)

![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)


![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)
![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485678.png)
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)



![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485685.png)